Ethyl 2-[4-[(4-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate
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Overview
Description
Ethyl 2-[4-[(4-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate is a chemical compound with a complex structure that includes a phenoxy group, a sulfamoyl group, and a chloro-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-[4-[(4-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate typically involves multiple steps. One common method includes the reaction of 4-chloro-2-methylphenol with ethyl bromoacetate in the presence of a base to form ethyl 2-(4-chloro-2-methylphenoxy)acetate. This intermediate is then reacted with sulfamoyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as crystallization and chromatography can be employed to achieve industrial-grade quality .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[4-[(4-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfamoyl group to an amine group.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 2-[4-[(4-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[4-[(4-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate involves its interaction with specific molecular targets. The sulfamoyl group can form strong hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The phenoxy group can interact with hydrophobic pockets within proteins, enhancing binding affinity. These interactions can disrupt normal cellular processes, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-chloro-2-methylphenoxyacetate: Similar structure but with a methyl ester group instead of an ethyl ester group.
Ethyl 4-(4-chloro-2-methylphenoxy)butyrate: Similar structure but with a butyrate group instead of an acetate group.
Uniqueness
Ethyl 2-[4-[(4-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate is unique due to the presence of both the sulfamoyl and phenoxy groups, which confer specific chemical and biological properties. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
ethyl 2-[4-[(4-chloro-2-methylphenyl)sulfamoyl]phenoxy]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO5S/c1-3-23-17(20)11-24-14-5-7-15(8-6-14)25(21,22)19-16-9-4-13(18)10-12(16)2/h4-10,19H,3,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCYMUDFDCIIIF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)COC1=CC=C(C=C1)S(=O)(=O)NC2=C(C=C(C=C2)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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